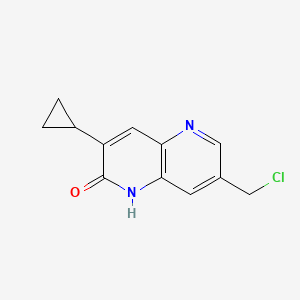
5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro group at the 5-position and a difluoropiperidinyl group at the 2-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 4,4-difluoropiperidine.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The resulting 5-chloro-2-aminobenzene undergoes nucleophilic substitution with 4,4-difluoropiperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of aniline derivatives with biological systems.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The molecular pathways involved include binding to active sites and altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-((4,4-difluoropiperidin-1-yl)methyl)aniline
- 5-Chloro-2-(4-methylpiperidin-1-yl)aniline
Uniqueness
5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline is unique due to the presence of both chloro and difluoropiperidinyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Properties
Molecular Formula |
C11H13ClF2N2 |
|---|---|
Molecular Weight |
246.68 g/mol |
IUPAC Name |
5-chloro-2-(4,4-difluoropiperidin-1-yl)aniline |
InChI |
InChI=1S/C11H13ClF2N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
InChI Key |
PJLSWSYXUPRKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


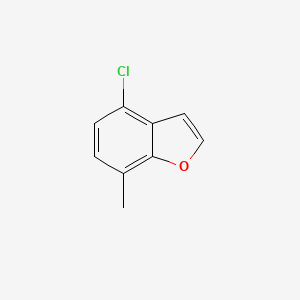

![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)

![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
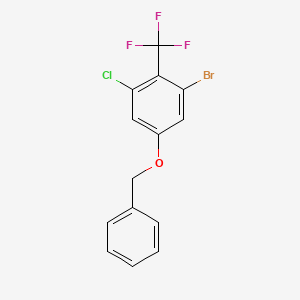

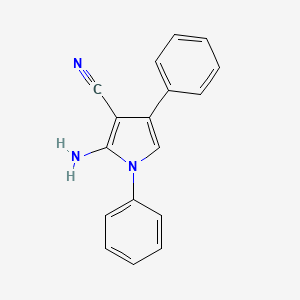
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
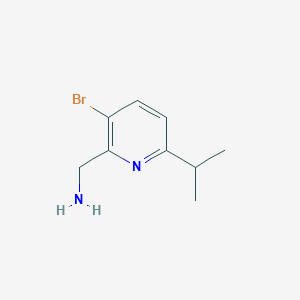
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
